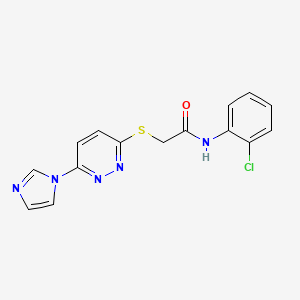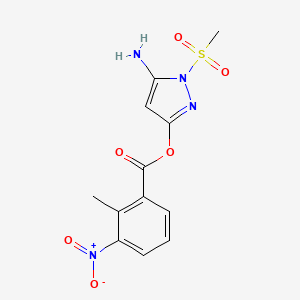![molecular formula C7H5F3O2 B2520378 2-[2-(Trifluoromethyl)oxiran-2-yl]furan CAS No. 2248284-44-6](/img/structure/B2520378.png)
2-[2-(Trifluoromethyl)oxiran-2-yl]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Trifluoromethyl)oxiran-2-yl]furan is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxirane ring, which is further connected to a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)oxiran-2-yl]furan typically involves the reaction of a furan derivative with a trifluoromethylating agent under specific conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Trifluoromethyl)oxiran-2-yl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
Applications De Recherche Scientifique
2-[2-(Trifluoromethyl)oxiran-2-yl]furan has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features and reactivity.
Industry: Employed in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-[2-(Trifluoromethyl)oxiran-2-yl]furan involves its interaction with molecular targets through its reactive oxirane ring and trifluoromethyl group. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the electronic properties of the trifluoromethyl group, which can enhance its ability to participate in electrophilic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)oxirane: Similar in structure but lacks the furan ring.
2-(Trifluoromethyl)furan: Contains the trifluoromethyl group and furan ring but lacks the oxirane ring.
3,3,3-Trifluoropropylene oxide: Another trifluoromethylated epoxide but with a different carbon backbone.
Uniqueness
2-[2-(Trifluoromethyl)oxiran-2-yl]furan is unique due to the combination of the trifluoromethyl group, oxirane ring, and furan ring in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)oxiran-2-yl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-7(9,10)6(4-12-6)5-2-1-3-11-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZWSZITTXYJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(C2=CC=CO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B2520297.png)
![5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2520298.png)





![2-Oxaspiro[5.5]undecan-5-one](/img/structure/B2520311.png)
![1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2520313.png)


![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)
![4-[(1-benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine](/img/structure/B2520318.png)
